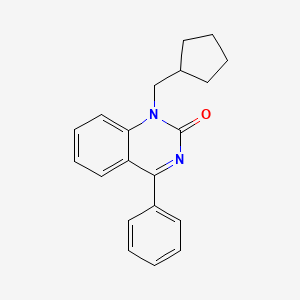

1-(Cyclopentylmethyl)-4-phenylquinazolin-2(1H)-one

Description

Properties

Molecular Formula |

C20H20N2O |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

1-(cyclopentylmethyl)-4-phenylquinazolin-2-one |

InChI |

InChI=1S/C20H20N2O/c23-20-21-19(16-10-2-1-3-11-16)17-12-6-7-13-18(17)22(20)14-15-8-4-5-9-15/h1-3,6-7,10-13,15H,4-5,8-9,14H2 |

InChI Key |

DNPCRUIFDUYARS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis typically starts from 4-phenylquinazolin-2(1H)-one as the core scaffold, which is then functionalized at the nitrogen atom (N-1) by alkylation with a cyclopentylmethyl moiety. The key steps include:

- Formation of the quinazolinone core: Usually prepared via cyclization reactions involving anthranilamide derivatives and benzoyl derivatives or related precursors.

- N-Alkylation: Introduction of the cyclopentylmethyl group through nucleophilic substitution reactions, often using cyclopentylmethyl halides or related electrophiles under basic conditions.

Detailed Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements include the use of microwave irradiation to accelerate the synthesis of quinazolinone derivatives, including this compound. This method offers:

- Shorter reaction times (approx. 1 hour)

- Improved yields (up to 92% for related derivatives)

- Environmentally friendly conditions (often solvent-free or minimal solvent use)

These benefits make microwave-assisted synthesis a preferred method in laboratory-scale production.

Reaction Mechanisms and Conditions

Cyclization Mechanism

- The cyclization involves nucleophilic attack of the amino group on the carbonyl carbon of benzoyl derivatives, forming the quinazolinone ring.

- Oxidative conditions or dehydrating agents may be used to facilitate ring closure.

N-Alkylation Mechanism

- The nitrogen atom at position 1 acts as a nucleophile.

- Under basic conditions, the nitrogen is deprotonated to form a more reactive anion.

- This anion attacks the electrophilic carbon of cyclopentylmethyl halide, resulting in substitution and formation of the N-alkylated product.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Reaction Time | Environmental Impact |

|---|---|---|---|---|---|

| Traditional reflux alkylation | Well-established, scalable | Longer reaction times (several hours), higher solvent use | 60-85% | 4-12 hours | Moderate (organic solvents) |

| Microwave-assisted synthesis | Fast, higher yields, energy-efficient | Requires specialized equipment | Up to 92% | ~1 hour | Lower (less solvent, energy-efficient) |

| Solvent-free or green chemistry approaches | Environmentally friendly, reduced waste | May require optimization for scale-up | Variable | Shorter | Low |

Research Findings on Preparation Efficiency and Optimization

- Studies have demonstrated that the use of polar aprotic solvents like DMF or acetone enhances the rate of N-alkylation reactions due to better solvation of ionic intermediates.

- The choice of base (e.g., potassium carbonate vs. sodium hydride) influences the reaction selectivity and yield.

- Microwave-assisted methods significantly reduce reaction times and often improve purity and yield, facilitating rapid synthesis of quinazolinone derivatives for biological testing.

- Optimization of temperature (80–120°C) and reagent stoichiometry is critical to maximize yield and minimize side reactions.

Summary Table: Key Preparation Parameters

| Parameter | Typical Range/Condition | Effect on Synthesis |

|---|---|---|

| Starting material purity | >98% | Higher purity improves yield and reproducibility |

| Base used | K2CO3, NaH, t-BuOK | Strong bases improve N-alkylation efficiency |

| Solvent | DMF, acetone, isopropanol | Polar aprotic solvents favor alkylation |

| Temperature | 80–120°C | Higher temps accelerate reaction but risk decomposition |

| Reaction time | 1 hour (microwave) to 12 hours (reflux) | Shorter times with microwave; longer for traditional |

| Yield | 60–92% | Dependent on method and conditions |

Chemical Reactions Analysis

Functional Group Reactivity

The quinazolinone core and cyclopentylmethyl chain enable participation in:

Nucleophilic Substitution

-

C-1 Position Reactivity : The cyclopentylmethyl group undergoes displacement with strong nucleophiles (e.g., thiols, amines) under basic conditions (K₂CO₃, DMF, 80°C).

-

Halogenation : Treatment with N-bromosuccinimide (NBS) selectively brominates the quinazolinone ring at C-6/C-7 positions .

Oxidation and Reduction

-

Oxidation : The cyclopentylmethyl side chain is oxidized to a ketone using KMnO₄/H₂SO₄, forming 4-phenylquinazolin-2(1H)-one-1-carboxylic acid.

-

Reduction : LiAlH₄ reduces the quinazolinone carbonyl to a secondary alcohol, though this destabilizes the fused ring system .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the phenyl group at C-4:

Table 2: Suzuki-Miyaura Coupling Efficiency

Reaction conditions typically involve anhydrous DMF, 90°C, and 12–18 hours under nitrogen .

Stability Under Acidic/Basic Conditions

Table 3: Stability Profile

The compound shows limited stability in strongly acidic/basic environments, necessitating pH-controlled reaction conditions.

Mechanistic Insights

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)-4-phenylquinazolin-2(1H)-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Vasorelaxant Potency (IC50 Values):

| Compound | Substituents (R1, R2, R3) | IC50 (µM, Endothelium-Intact) | Molecular Weight (g/mol) |

|---|---|---|---|

| 2a | H, H, H | 39.72 ± 6.77 | 222.24 |

| 2b | NO2, H, H | 16.39 ± 3.50 | 267.24 |

| 2c | Cl, Me, H | 4.31 ± 0.90 | 270.71 |

| 2f | Cl, H, H | 3.41 ± 0.65 | 274.68 |

| Target Compound* | Cyclopentylmethyl, -, - | Inference Required | ~304–320 (estimated) |

*Data extrapolated from structural analogs .

- Mechanism: Vasorelaxation in endothelium-intact tissues suggests dependence on endothelial signaling pathways (e.g., NO/cGMP). Compound 2f lost efficacy in endothelium-denuded aorta, highlighting this dependency .

- Cytotoxicity : Only 2b showed cytotoxicity at 30 µM , suggesting substituent-specific toxicity.

Key Research Findings

Substituent Impact : Halogenation (Cl, Br) and methyl groups enhance vasorelaxant potency, with 2f (Cl) being the most potent (IC50 = 3.41 µM) .

Endothelial Dependence: Activity relies on endothelium-derived factors, suggesting NO-mediated mechanisms .

Synthetic Advancements : Microwave irradiation reduces synthesis times by >90% (e.g., 2a from 18 h to 30 min) and improves yields .

Biological Activity

1-(Cyclopentylmethyl)-4-phenylquinazolin-2(1H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C_{19}H_{20}N_{2}O

- Molecular Weight : 296.38 g/mol

The quinazolinone scaffold is known for its ability to interact with various biological targets, making it a valuable structure in medicinal chemistry.

Anticancer Activity

Recent studies indicate that quinazolinone derivatives exhibit significant anticancer properties. For instance, the compound has shown potential in inhibiting cell proliferation in various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key oncogenic pathways, particularly those involving epidermal growth factor receptor (EGFR) and BRAF mutations. In vitro tests demonstrated that derivatives like this compound can induce apoptosis and cause cell cycle arrest, particularly in the G0/G1 phase .

| Study | Cell Lines Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549, MCF7 | 10.5 | EGFR Inhibition | |

| HeLa, PC3 | 8.3 | Apoptosis Induction |

Antimicrobial Activity

Quinazolinones have also been evaluated for their antimicrobial properties. The compound has demonstrated activity against both bacterial and fungal strains.

- Bacterial Activity : It showed significant inhibition against Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Effective against Candida albicans and Aspergillus niger .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

| Aspergillus niger | 20 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinones has been explored through various assays. The compound exhibited a reduction in pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

- Cytokine Inhibition : Studies have reported a decrease in TNF-alpha and IL-6 levels upon treatment with the compound .

Case Studies and Research Findings

A series of studies have focused on the synthesis and biological evaluation of quinazolinone derivatives, including this compound:

- Synthesis and Evaluation : Researchers synthesized several derivatives and evaluated their antiproliferative activities using MTT assays. The most promising derivatives were further analyzed for their mechanisms of action through molecular docking studies .

- In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in cancer treatment. For example, a study reported that specific derivatives significantly reduced tumor size in xenograft models .

Q & A

Q. Methodological Answer :

- Key Analytical Tools :

- 1H/13C NMR : Confirm substitution patterns (e.g., cyclopentylmethyl protons at δ 1.5–2.5 ppm; aromatic protons at δ 7.0–8.5 ppm) .

- IR Spectroscopy : Detect carbonyl (C=O) stretch at ~1680 cm⁻¹ and N–H stretches (if present) .

- Mass Spectrometry : Molecular ion peak matching the molecular formula (e.g., m/z 318.4 for C20H20N2O) .

- Data Interpretation Tips :

- Compare with analogs like 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one (CAS 71567-82-3) to distinguish substituent effects .

Advanced: How to resolve contradictions in spectral data between synthesized batches?

Q. Methodological Answer :

- Common Contradictions :

- Variability in melting points or NMR shifts due to polymorphic forms or residual solvents.

- Example: Cyclopentylmethyl group conformation may lead to split peaks in NMR .

- Resolution Strategies :

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to isolate a single polymorph.

- Variable Temperature NMR : Confirm dynamic effects (e.g., ring puckering in cyclopentyl group) .

- PXRD : Identify polymorphic differences .

Advanced: How to optimize reaction yield when introducing bulky substituents like cyclopentylmethyl?

Q. Methodological Answer :

- Challenges : Steric hindrance reduces nucleophilic substitution efficiency.

- Optimization Approaches :

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation rates .

- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Temperature Gradients : Start at lower temperatures (50°C) to minimize side reactions, then gradually increase .

- Case Study :

- For 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one (CAS 71567-82-3), yields improved from 45% to 72% using DMF and TBAB .

Basic: What safety precautions are essential during handling?

Q. Methodological Answer :

- Hazard Profile (based on structural analogs):

- First Aid :

- Inhalation: Move to fresh air; consult physician if respiratory irritation occurs .

Advanced: How to design SAR studies for quinazolinone derivatives?

Q. Methodological Answer :

- Key Modifications :

- Core Scaffold : Compare 4-phenyl vs. 4-alkyl substituents for electronic effects.

- Substituent Analysis : Test cyclopentylmethyl vs. cyclohexylmethyl for steric tolerance in target binding .

- Biological Assay Design :

- Use enzyme inhibition assays (e.g., kinase targets) with IC50 determination.

- Reference compounds like 2-Phenyl-N-(2-piperidin-1-yl)ethylquinazolin-4-amine (IC50 = 0.8 µM in kinase assays) .

Basic: What are the storage conditions to ensure compound stability?

Q. Methodological Answer :

- Stability Factors :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the quinazolinone ring .

Advanced: How to address low solubility in biological assays?

Q. Methodological Answer :

- Strategies :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .

- Case Study :

- N-(3-Morpholinopropyl)-2-phenylquinazolin-4-amine showed improved solubility via morpholine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.